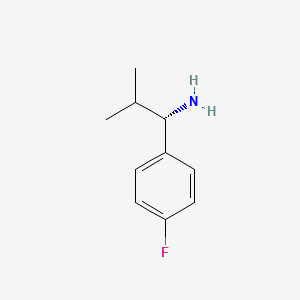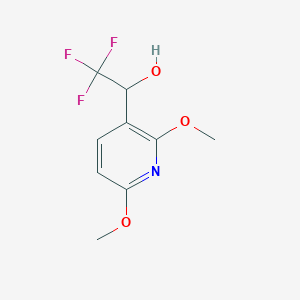
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a trifluoroethanol group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dimethoxypyridine with trifluoroethanol under specific conditions. One common method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the trifluoroethanol group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Lacks the trifluoroethanol group, making it less lipophilic.
Trifluoromethylpyridines: Similar in having a trifluoromethyl group but differ in the position and nature of other substituents.
Benzamides: Share some structural similarities but have different functional groups and properties.
Uniqueness
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of its trifluoroethanol and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10F3NO3 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-6-4-3-5(8(13-6)16-2)7(14)9(10,11)12/h3-4,7,14H,1-2H3 |
InChI Key |
AORIREZLBHWZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(C(F)(F)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


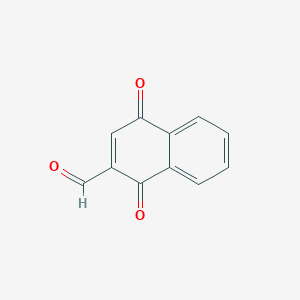

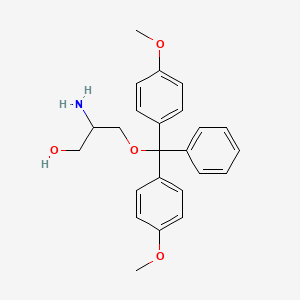


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
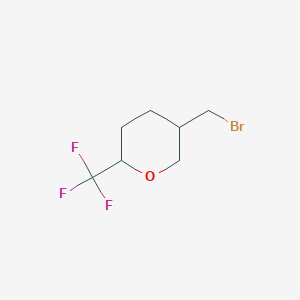
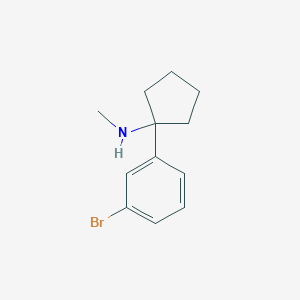

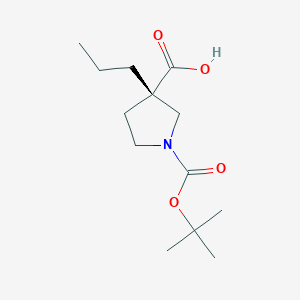
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
